molecular formula C10H13F2NO B8364314 1-(3,4-Difluorophenyl)-2-methyl-2-hydroxypropylamine CAS No. 277295-97-3

1-(3,4-Difluorophenyl)-2-methyl-2-hydroxypropylamine

Cat. No. B8364314
CAS RN: 277295-97-3
M. Wt: 201.21 g/mol
InChI Key: VCMUFVLMXNLQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-2-methyl-2-hydroxypropylamine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Difluorophenyl)-2-methyl-2-hydroxypropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorophenyl)-2-methyl-2-hydroxypropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

277295-97-3

Product Name

1-(3,4-Difluorophenyl)-2-methyl-2-hydroxypropylamine

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-10(2,14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,14H,13H2,1-2H3

InChI Key

VCMUFVLMXNLQLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)F)F)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a well-stirred solution of methyl 2-amino-2-(3,4-difluorophenyl)acetate (10.5 g, 52.19 mmol) in anhydrous ether (200 mL) at 0° C. a solution of methylmagnesium bromide (3 M, 87 mL, 261 mmol) in ether was added over 10 minutes. The reaction mixture was stirred at 0° C. for 2.5 h and allowed to warm to room temperature. After 12 h, the reaction mixture was carefully poured onto a mixture of ice (300 g) and saturated aqueous ammonium chloride (50 g). The ether layer was separated and the aqueous layer was extracted with more ether (4×200 mL). The combined extracts were dried with magnesium sulfate and the solvent evaporated. The crude product was purified by column chromatography on silica gel using chloroform/methanol/2M ammonia in methanol (1000:20:10, 1000:40:20, 1000:80:40) as the eluent to give the product as an oil (6.5 g, 62% yield) which was used in the next step without further purification.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
62%

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